

5-Methoxy-2-methyl-2H-indazole as a research tool in neuroscience

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Compound of Interest

Compound Name: **5-Methoxy-2-methyl-2H-indazole**

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An In-depth Guide to **5-Methoxy-2-methyl-2H-indazole** for Neuroscience Research

Foreword: The Scientific Rationale of a Bioisosteric Tool

In the quest for novel therapeutics and a deeper understanding of neurobiology, the precise modulation of serotonin receptors remains a paramount goal. The tryptamine scaffold, exemplified by potent psychedelics like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a cornerstone of this research, primarily through its potent agonism at the serotonin 2A (5-HT2A) receptor.^{[1][2]} However, challenges related to metabolic stability, oral bioavailability, and plasma clearance often limit the therapeutic potential of indole-based compounds.^{[2][3]}

This has led to the exploration of bioisosteres—chemical substitutes that retain the essential pharmacophoric features while offering improved pharmacokinetic properties. The indazole nucleus has emerged as a promising bioisostere for the indole ring.^{[2][3]} This application guide focuses on **5-Methoxy-2-methyl-2H-indazole**, an indazole analog of 5-MeO-DMT. While designed with the hypothesis of mimicking its parent compound's activity, rigorous scientific evaluation reveals a different and equally instructive story. This document serves as a comprehensive technical guide for researchers, providing not only protocols for its use but also a critical, evidence-based perspective on its actual pharmacological profile as a research tool.

Compound Characterization and Physicochemical Properties

Before initiating any biological experiment, it is imperative to confirm the identity, purity, and fundamental properties of the chemical tool.

Core Compound Data

Property	Value	Source
IUPAC Name	5-methoxy-2-methylindazole	[4]
Molecular Formula	C ₉ H ₁₀ N ₂ O	[4]
Molecular Weight	162.19 g/mol	[4]
CAS Number	541539-88-2	[4]
Appearance	Off-white to light brown solid (predicted)	[5]
Solubility	Soluble in DMSO, DMF, Methanol (predicted)	[5]

Protocol for Identity and Purity Verification

Trust in experimental outcomes begins with the validation of the reagents. A new batch of **5-Methoxy-2-methyl-2H-indazole** should be characterized to ensure it meets the required standards.

Objective: To confirm the chemical identity and assess the purity of a supplied batch of **5-Methoxy-2-methyl-2H-indazole**.

Methodology:

- **Visual Inspection:** Note the physical appearance, color, and form of the compound.
- **High-Performance Liquid Chromatography (HPLC):**
 - Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

- Inject onto a C18 reverse-phase column.
- Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
- Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).
- Self-Validation: A purity of >98% (by peak area) is recommended for most in vitro and in vivo applications. The presence of a single major peak is indicative of high purity.

- Mass Spectrometry (MS):
 - Couple the HPLC to a mass spectrometer (LC-MS) or perform direct infusion.
 - Use electrospray ionization (ESI) in positive mode.
 - Expected Result: A prominent ion peak corresponding to the protonated molecule $[M+H]^+$ at $m/z \approx 163.09$.^[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
 - Acquire 1H and ^{13}C NMR spectra.
 - Causality: The chemical shifts and coupling constants of the protons and carbons provide a definitive fingerprint of the molecular structure, confirming the correct isomer (2H-indazole) and substitution pattern. This is crucial as 1H- and 2H-indazole isomers possess different biological activities.^[1]

Mechanism of Action: An Unexpected Pharmacological Profile

5-Methoxy-2-methyl-2H-indazole was synthesized as a structural analog of potent 5-HT2A agonists. However, direct experimental evidence from functional assays demonstrates that this specific spatial arrangement of the methyl group on the indazole scaffold abrogates the expected activity at the 5-HT2A receptor.

Serotonin 5-HT₂ Receptor Family Interaction

The primary targets for tryptamine psychedelics are the serotonin 5-HT₂ receptor subtypes. Functional activity at these receptors, particularly 5-HT2A, is believed to mediate their profound effects on perception and mood.[\[1\]](#)

- 5-HT2A Receptor: In calcium mobilization assays using CHO cells expressing human 5-HT2A receptors, **5-Methoxy-2-methyl-2H-indazole** was found to be inactive up to a concentration of 10 μ M.[\[1\]](#) This is a critical finding, indicating it is not a functional 5-HT2A agonist.
- 5-HT2B Receptor: Potent agonist activity at the 5-HT2B receptor is a significant safety concern due to the validated risk of cardiotoxicity.[\[1\]](#)[\[3\]](#) While data for the 2-methyl analog is part of a broader series, it is crucial to profile any new compound at this receptor. The lack of 5-HT2A activity makes significant 5-HT2B agonism particularly undesirable.
- 5-HT2C Receptor: This receptor is also a common target for tryptamines and modulates mood and appetite. The activity profile at this receptor should also be determined to fully characterize the compound.

In Vivo Correlates

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is reliably induced by classic psychedelics.[\[3\]](#) In studies with N,N-diallyltryptamine (DALT) analogs, the related compound 5-methoxy-2-methyl-DALT did not induce the HTR, a finding consistent with the lack of in vitro 5-HT2A agonist activity.[\[3\]](#)[\[7\]](#)

Conclusion: Contrary to the initial hypothesis based on its structure, **5-Methoxy-2-methyl-2H-indazole** serves as a negative control for 5-HT2A agonism. Its value in neuroscience research lies in its utility for structure-activity relationship (SAR) studies, demonstrating the critical importance of the N-alkylation position on the indazole ring for 5-HT2 receptor activity.

Application Notes and Experimental Protocols

Given its established lack of 5-HT2A agonism, the primary application of this compound is as a negative control and a tool for validating assay systems designed to detect 5-HT2A activity.

Protocol: In Vitro Calcium Mobilization Assay

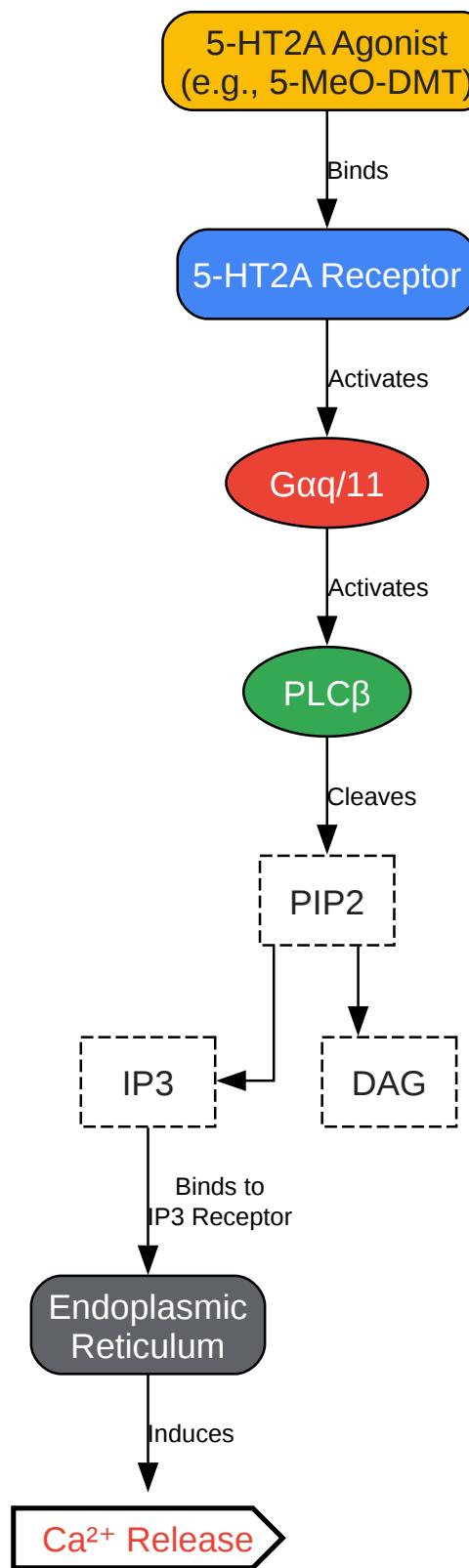
This protocol details the steps to confirm the lack of functional agonism at the 5-HT2A receptor.

Objective: To measure the ability of **5-Methoxy-2-methyl-2H-indazole** to elicit an intracellular calcium flux via the human 5-HT2A receptor.

Materials:

- HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **5-Methoxy-2-methyl-2H-indazole**, 5-MeO-DMT (positive control), vehicle (e.g., 0.1% DMSO).
- 96- or 384-well black, clear-bottom assay plates.
- Fluorescence plate reader with automated injection capability.

Workflow Diagram:

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